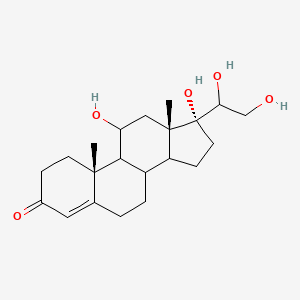
(11beta,20R)-11,17,20,21-Tetrahydroxypregn-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta,20R)-11,17,20,21-Tetrahydroxypregn-4-en-3-one is a synthetic steroid hormone known for its biological activity and potential therapeutic applications. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 11, 17, 20, and 21 on the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11beta,20R)-11,17,20,21-Tetrahydroxypregn-4-en-3-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include selective hydroxylation at specific positions on the steroid nucleus, followed by oxidation and reduction reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high selectivity and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It has potential therapeutic applications in treating inflammatory conditions and certain types of cancer.
Industry: The compound is used in the production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the regulation of inflammatory responses and metabolic processes .
Comparison with Similar Compounds
Prednisolone: A synthetic steroid with similar hydroxylation patterns but different functional groups.
Hydrocortisone: Another steroid with similar biological activity but different structural features.
Dexamethasone: A potent synthetic steroid with additional fluorine atoms, enhancing its anti-inflammatory properties
Uniqueness: (11beta,20R)-11,17,20,21-Tetrahydroxypregn-4-en-3-one is unique due to its specific hydroxylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14?,15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
AWWCEQOCFFQUKS-UQOAMHMYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(CO)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


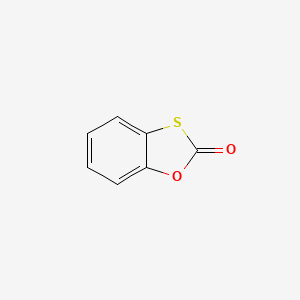
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
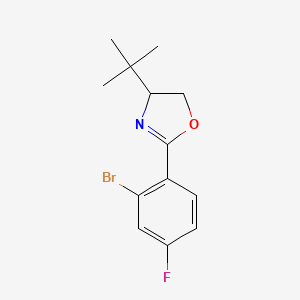
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
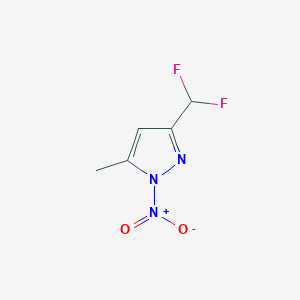
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
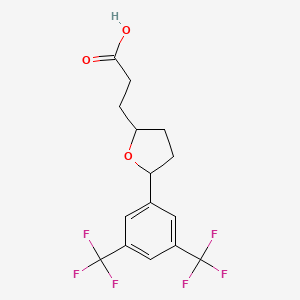
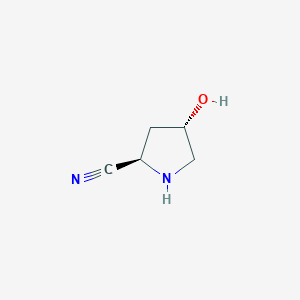
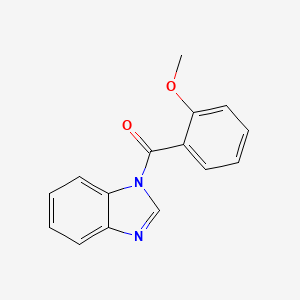
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
